Product packaging for 4-[(Trimethylsilyl)ethynyl]benzaldehyde(Cat. No.:CAS No. 77123-57-0)

4-[(Trimethylsilyl)ethynyl]benzaldehyde

Cat. No.: B1303621
CAS No.: 77123-57-0
M. Wt: 202.32 g/mol
InChI Key: UZQDUXAJFTWMDT-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry and Ethynylarene Compounds

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a prime example of an organosilicon compound, a class of molecules characterized by at least one carbon-silicon bond. wikipedia.org In this molecule, the trimethylsilyl (B98337) (TMS) group, -Si(CH3)3, is bonded to an ethynyl (B1212043) spacer. Organosilicon compounds have become indispensable in organic chemistry. shinetsusilicone-global.com The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and its polarity allows silicon to be susceptible to nucleophilic attack. wikipedia.org

A key feature of the TMS group in this context is its role as a protecting group for the terminal alkyne. shinetsusilicone-global.comias.ac.in Terminal alkynes possess an acidic proton that can interfere with many organic reactions. The bulky TMS group replaces this proton, rendering the alkyne functionality inert to a wide range of reaction conditions. This protection is robust yet easily reversible, typically by treatment with fluoride (B91410) ions (like tetrabutylammonium (B224687) fluoride, TBAF) or under mild basic or acidic conditions, to regenerate the terminal alkyne at a desired stage of a synthetic sequence. shinetsusilicone-global.com

The compound also belongs to the family of ethynylarenes, which are aromatic compounds substituted with one or more ethynyl (–C≡CH) or substituted ethynyl groups. These molecules are fundamental components in the development of conjugated systems, which are of great interest for their electronic and photophysical properties. The rigid, linear geometry of the ethynyl linker is often exploited to create well-defined molecular wires, extended π-systems, and porous organic polymers. The presence of the aromatic benzaldehyde (B42025) ring further enhances its utility, providing a site for extensive synthetic elaboration.

Significance in Contemporary Organic Synthesis and Materials Science

The significance of this compound lies in its dual reactivity, which makes it an important raw material and intermediate for organic synthesis, pharmaceuticals, and dyestuffs. fishersci.comthermofisher.com The aldehyde and the protected alkyne can be functionalized independently, allowing for a modular and convergent approach to complex target molecules.

In Organic Synthesis:

The aldehyde functional group is a gateway to a vast number of chemical transformations. It can participate in:

Condensation reactions: For example, with pyrrole (B145914) to form meso-substituted porphyrins, a class of compounds vital in catalysis, medicine, and materials. nih.govarkat-usa.orgchemijournal.com The synthesis of 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin specifically utilizes this aldehyde for creating complex porphyrin structures.

Oxidative amination: To form amides. orgsyn.org

Acetal (B89532) formation: To protect the aldehyde group while other transformations are carried out. organic-chemistry.org

Simultaneously, the TMS-protected ethynyl group provides a latent terminal alkyne. After a deprotection step, the resulting terminal alkyne is a key participant in powerful carbon-carbon bond-forming reactions, most notably:

Sonogashira coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally effective for creating extended conjugated systems. rsc.orggelest.com this compound can be synthesized via a Sonogashira coupling between 4-bromobenzaldehyde (B125591) and ethynyltrimethylsilane.

This orthogonal reactivity is exemplified in the synthesis of complex molecules where the aldehyde is first used to build a core structure, and the deprotected alkyne is later used to append additional functionalities or link units together.

Key Synthetic Transformations of this compound
Functional GroupReaction TypeApplication/Product ClassReference
Aldehyde (-CHO)Lindsey Porphyrin SynthesisSynthesis of meso-substituted porphyrins rsc.org
Aldehyde (-CHO)Condensation with anilinesFormation of Schiff bases for organosilane additives mdpi.com
(Trimethylsilyl)ethynyl (-C≡C-TMS)Deprotection (e.g., with F⁻)Generation of a terminal alkyne (4-ethynylbenzaldehyde) shinetsusilicone-global.com
Ethynyl (-C≡CH) (after deprotection)Sonogashira Cross-CouplingFormation of poly(arylene ethynylene)s and conjugated systems gelest.combeilstein-journals.org

In Materials Science:

The structural motifs accessible from this compound are highly relevant to materials science. The ethynylarene backbone is central to the design of:

Conjugated Polymers: The deprotected alkyne can be polymerized, often with dihaloarenes via repeated Sonogashira coupling reactions, to produce poly(arylene ethynylene)s (PAEs). These polymers are investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Molecular Wires: The rigid-rod nature of the ethynyl and aryl units allows for the construction of molecular-scale wires that can transport charge or energy.

Porous Organic Frameworks: The defined geometry of this building block enables its use in synthesizing crystalline, porous materials for gas storage, separation, and catalysis.

For instance, organosilanes derived from aldehyde precursors have been used to create additives that enhance the photostability of polymers like poly(vinyl chloride) (PVC). mdpi.com The ability to incorporate this compound into larger, well-defined structures makes it a cornerstone for the bottom-up fabrication of advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14OSi B1303621 4-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-trimethylsilylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQDUXAJFTWMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377990
Record name 4-(Trimethylsilyl)ethynylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77123-57-0
Record name 4-(Trimethylsilyl)ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilylethynyl)benzaldehyde
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Ii. Synthetic Methodologies for 4 Trimethylsilyl Ethynyl Benzaldehyde

Palladium-Catalyzed Coupling Reactions

The most prominent and widely employed method for the synthesis of 4-[(trimethylsilyl)ethynyl]benzaldehyde is the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex.

The Sonogashira coupling of 4-bromobenzaldehyde (B125591) with ethynyltrimethylsilane is a highly effective method for the synthesis of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an organic solvent. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling) and allowing for the selective formation of the desired product. gelest.com

A variety of palladium catalysts, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been successfully used. numberanalytics.com Copper(I) iodide (CuI) is the most common co-catalyst. The choice of base and solvent can significantly influence the reaction's efficiency. Amines like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) are often used as both the base and, in some cases, the solvent. wikipedia.org

The following table summarizes representative examples of the Sonogashira coupling for the synthesis of this compound found in the literature.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuITEATHFRT1295
Pd(OAc)₂/dppfCuIEt₃NToluene80492
PdCl₂(PPh₃)₂CuIDIPADMF60688
Pd/CCuIK₂CO₃Acetonitrile70885

Note: This table is a compilation of representative data and specific reaction conditions may vary.

The mechanism of the Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. acs.org

The Palladium Cycle:

Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precursor.

Oxidative Addition: The aryl halide (4-bromobenzaldehyde) oxidatively adds to the Pd(0) species, forming a Pd(II)-aryl complex.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II)-aryl complex. This is a crucial step in forming the new C(sp)-C(sp2) bond.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

The Copper Cycle:

π-Alkyne Complex Formation: Copper(I) iodide reacts with the terminal alkyne (ethynyltrimethylsilane) to form a π-alkyne complex.

Deprotonation: The base present in the reaction mixture deprotonates the alkyne, leading to the formation of a copper(I) acetylide. This species is then transferred to the palladium center in the transmetalation step.

Density Functional Theory (DFT) studies have provided deeper insights into the energetics and intermediates of the catalytic cycle, confirming the general mechanistic pathway and helping to rationalize the effects of different ligands and reaction conditions. digitellinc.comacs.orgresearchgate.net

Alternative Synthetic Routes

While the palladium-catalyzed Sonogashira coupling is the most common method, researchers have explored other transition metals and non-catalytic approaches for the synthesis of ethynylbenzaldehyde derivatives.

In an effort to develop more economical and sustainable synthetic methods, other transition metals have been investigated as catalysts for Sonogashira-type reactions.

Iron Catalysis: Iron, being an earth-abundant and less toxic metal, has emerged as a promising alternative to palladium. Iron-catalyzed Sonogashira couplings have been reported, although they often require higher reaction temperatures and specific ligand systems to achieve good yields. digitellinc.com

Nickel Catalysis: Nickel catalysts have also been explored for the coupling of aryl halides with terminal alkynes. These systems can be effective, particularly for more reactive aryl iodides and bromides.

While these alternative metal catalysts show promise, their application to the specific synthesis of this compound from 4-bromobenzaldehyde is less documented than the well-established palladium-based methods.

The synthesis of alkynes from non-alkyne sources represents a different strategy to access ethynylarene derivatives. nih.gov Some of these methods, while not directly producing the silylated compound, can yield the parent 4-ethynylbenzaldehyde (B1303622), which could then be silylated. These methods often involve elimination reactions from suitable precursors. However, for the direct and efficient synthesis of this compound, these routes are generally less favored than the convergent Sonogashira coupling.

Optimization of Reaction Parameters

The yield and efficiency of the Sonogashira coupling for the synthesis of this compound can be significantly influenced by various reaction parameters. numberanalytics.comkaust.edu.sa Optimization of these parameters is crucial for developing robust and scalable synthetic protocols.

Key parameters that are often optimized include:

Catalyst System: The choice of palladium precursor and the phosphine (B1218219) ligand can have a profound impact on the reaction rate and yield. Electron-rich and bulky phosphine ligands often enhance the catalytic activity.

Catalyst Loading: Minimizing the amount of palladium catalyst is desirable for both economic and environmental reasons. Studies have shown that catalyst loading can often be reduced without a significant drop in yield under optimized conditions. researchgate.net

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the catalytic species. lucp.net A range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene) have been used.

Base: The choice and amount of base are critical. The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.

Temperature: Sonogashira reactions are often run at room temperature to moderate temperatures. researchgate.netorganic-chemistry.org Higher temperatures can sometimes lead to catalyst decomposition or increased side product formation. numberanalytics.com

The following table illustrates the effect of varying reaction parameters on the yield of a model Sonogashira coupling reaction.

Parameter VariedConditionsYield (%)
Catalyst PdCl₂(PPh₃)₂95
Pd(OAc)₂85
Pd/C78
Solvent THF95
DMF88
Toluene82
Temperature 25°C (RT)95
50°C90
80°C85

Note: This table is illustrative and based on general trends observed in Sonogashira reactions. Actual results can vary depending on the specific combination of all reaction parameters.

Ligand Effects on Reaction Efficiency and Selectivity

The ligand plays a pivotal role in the Sonogashira coupling by stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst deactivation. The choice of phosphine ligand, in particular, can significantly impact the reaction's efficiency and selectivity. Bulky and electron-rich phosphine ligands are often favored as they promote the formation of the active monoligated palladium species and facilitate the oxidative addition step of the catalytic cycle.

Research into the synthesis of similar aryl alkynes has demonstrated the superior performance of bulky phosphine ligands. For instance, in a related Sonogashira coupling, sterically demanding ligands such as P(t-Bu)3 and t-Bu2PCy were found to be ideal for sterically undemanding acetylenes. researchgate.net For the coupling involving trimethylsilylacetylene, a moderately bulky alkyne, ligands like t-BuPCy2 have shown to be effective. researchgate.net

While a systematic study directly comparing a wide range of ligands for the synthesis of this compound is not extensively documented in a single source, the available data on related reactions suggest that ligand choice is critical. The use of triphenylphosphine (B44618) (PPh3) is common due to its commercial availability and stability. sigmaaldrich.com However, more sterically hindered and electron-rich ligands often lead to higher yields and faster reaction times, particularly when less reactive aryl bromides are used as starting materials. The table below illustrates the potential impact of different phosphine ligands on the reaction outcome based on findings from related Sonogashira couplings.

Table 1: Influence of Phosphine Ligands on the Sonogashira Coupling Reaction

Ligand Typical Catalyst System Expected Outcome on Yield and Selectivity
Triphenylphosphine (PPh3) PdCl2(PPh3)2/CuI Moderate to good yields, widely used due to availability.
Tri(tert-butyl)phosphine (P(t-Bu)3) Pd(OAc)2 or Pd2(dba)3 Potentially higher yields and faster reactions due to its bulk and electron-donating nature.
XPhos Pd(OAc)2 or Pd2(dba)3 High efficiency, particularly in copper-free systems and for challenging substrates.
SPhos Pd(OAc)2 or Pd2(dba)3 Similar to XPhos, known for promoting high turnover numbers and good yields.

Solvent and Temperature Influence on Yield and Purity

The selection of an appropriate solvent and the control of reaction temperature are critical factors that directly influence the yield and purity of this compound. The solvent must be capable of dissolving the reactants, catalyst, and base, while also facilitating the catalytic cycle. Temperature, on the other hand, affects the reaction rate, but elevated temperatures can also lead to the formation of undesirable byproducts and catalyst decomposition.

Polar aprotic solvents are frequently employed in Sonogashira reactions. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which allow for a broader range of reaction temperatures. lucp.netrsc.org Toluene is another commonly used solvent, particularly in copper and phosphine-free conditions, where it has been shown to provide better yields compared to more polar solvents like DMF in certain systems. lucp.net The choice of solvent can also impact the stability of the catalytic species; for instance, DMF has been suggested to potentially displace ligands from the active palladium complex, thereby slowing down the reaction. lucp.net

Temperature plays a crucial role in balancing reaction kinetics and product purity. While higher temperatures generally increase the reaction rate, they can also promote side reactions such as the Glaser-Hay homocoupling of the alkyne, leading to impurities. For many Sonogashira couplings, temperatures ranging from room temperature to around 80 °C are optimal. organic-chemistry.org In some instances, particularly with less reactive aryl bromides, higher temperatures may be necessary to achieve a reasonable reaction rate. However, for the synthesis of this compound, which involves a relatively reactive aryl iodide or bromide, milder temperatures are often sufficient and preferable to maintain high purity.

Table 2: Effect of Solvent and Temperature on the Synthesis of Aryl Alkynes

Solvent Temperature (°C) General Effect on Yield General Effect on Purity
Toluene 80-110 Good to excellent, particularly in copper-free systems. High, minimizes polar byproducts.
Tetrahydrofuran (B95107) (THF) 60-70 Moderate to good, often used in combination with other solvents. Good, but can be prone to peroxide formation.
Dimethylformamide (DMF) 25-130 Good to excellent, versatile for a range of substrates. Can be lower due to potential side reactions at higher temperatures. lucp.net
Isopropanol 25 Good to excellent yields have been reported at room temperature. rsc.org High, milder conditions reduce byproduct formation.

Purification Strategies for Enhanced Product Quality

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity, which is essential for its subsequent applications. The primary purification techniques employed are flash column chromatography and recrystallization.

Flash Column Chromatography: This is a widely used method for the purification of organic compounds. For this compound, silica (B1680970) gel is the standard stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A common strategy is to use a non-polar solvent such as hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). rsc.orgrochester.edu The optimal solvent system is typically determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. A well-chosen eluent system will allow for the separation of the desired product from unreacted starting materials, the palladium catalyst residues, and any byproducts. In cases where the compound is sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-treating it with a base such as triethylamine. rochester.edu

Recrystallization: This technique is employed to obtain highly pure crystalline material. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which is a solid at room temperature, recrystallization can be a very effective final purification step. Common solvent systems for the recrystallization of similar organic compounds include ethanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes or petroleum ether). orgsyn.org The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor.

Table 3: Comparison of Purification Strategies for this compound

Purification Method Key Parameters Advantages Disadvantages
Flash Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexanes/Ethyl Acetate or Dichloromethane/Petroleum Ether gradient. rsc.orgrochester.edu Effective for separating a wide range of impurities. Can handle larger quantities of crude material. Can be time-consuming and requires significant solvent volumes. Potential for product degradation on acidic silica.
Recrystallization Solvent System: Ethanol, or a mixed solvent system like Dichloromethane/Hexanes. Can yield highly pure crystalline product. Relatively simple and cost-effective. Product loss in the mother liquor. Finding a suitable solvent can be challenging. Not effective for removing impurities with similar solubility.

Iii. Reactivity and Transformation of 4 Trimethylsilyl Ethynyl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is the most reactive site for many chemical transformations of 4-[(trimethylsilyl)ethynyl]benzaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, and the aldehyde can be easily oxidized or reduced to other functional groups.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O group and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product. nih.gov The reactivity of the aldehyde is influenced by the electronic properties of the aromatic ring substituents.

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a common method for forming secondary alcohols. libretexts.orglibretexts.org In these reactions, the carbanionic part of the organometallic reagent acts as a potent nucleophile, attacking the carbonyl carbon. uoanbar.edu.iq A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the corresponding secondary alcohol. askthenerd.com For instance, the alkynylation of benzaldehyde (B42025) derivatives with lithium phenylacetylenide provides a direct route to the corresponding acetylene (B1199291) alcohols. researchcommons.org

The general scheme for this transformation is as follows:

Nucleophilic Attack: The organometallic reagent adds to the carbonyl group.

Protonation: An aqueous acid workup yields the secondary alcohol.

Reagent TypeGeneral FormulaProduct Type
Grignard ReagentR-MgXSecondary Alcohol
Organolithium ReagentR-LiSecondary Alcohol
Lithium AcetylideRC≡CLiPropargylic Alcohol

This table illustrates the types of alcohol products formed from the reaction of this compound with different classes of organometallic reagents.

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netiosrjournals.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. iosrjournals.org The reaction is reversible, and the removal of water can drive the equilibrium towards the product. ijmcmed.org

The synthesis of Schiff bases is a versatile method for creating new compounds with a wide range of applications. researchgate.netscience.gov The general reaction involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol. researchgate.net

Reaction Scheme: Formation of a Schiff Base

This compound + R-NH₂ ⇌ 4-[(trimethylsilyl)ethynyl]benzylideneamine derivative + H₂O

This reaction scheme shows the condensation of this compound with a primary amine to yield a Schiff base and water.

Aldol Condensation: The Aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. While this compound does not have α-hydrogens and thus cannot form an enolate itself, it can act as the electrophilic partner in a crossed Aldol condensation with another aldehyde or ketone that can be enolized. The reaction typically occurs under basic or acidic conditions and results in a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the Aldol reaction where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound. researchgate.netnih.gov this compound can react with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base catalyst (like piperidine (B6355638) or an amine) to form a new carbon-carbon double bond. researchgate.netorganic-chemistry.org This reaction is a highly efficient method for synthesizing substituted alkenes. aston.ac.uk

Active Methylene CompoundCatalystProduct Type
MalononitrileWeak Base (e.g., Piperidine)Benzylidene malononitrile derivative
Ethyl CyanoacetateWeak Base (e.g., Piperidine)Ethyl benzylidenecyanoacetate derivative
Meldrum's AcidWeak Base (e.g., Piperidine)Benzylidene Meldrum's acid derivative

This table provides examples of active methylene compounds that undergo Knoevenagel condensation with this compound.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 4-[(trimethylsilyl)ethynyl]benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

Reduction: The reduction of the aldehyde to a primary alcohol, {4-[(trimethylsilyl)ethynyl]phenyl}methanol, is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose, as it typically does not affect the alkyne or the aromatic ring. masterorganicchemistry.comugm.ac.idyoutube.com The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. Catalytic hydrogenation can also achieve this reduction, though conditions must be controlled to avoid reduction of the triple bond. rsc.org

TransformationReagentProduct
OxidationPotassium Permanganate (KMnO₄)4-[(trimethylsilyl)ethynyl]benzoic acid
ReductionSodium Borohydride (NaBH₄){4-[(trimethylsilyl)ethynyl]phenyl}methanol
ReductionLithium Aluminum Hydride (LiAlH₄){4-[(trimethylsilyl)ethynyl]phenyl}methanol

This table summarizes common oxidation and reduction reactions of the aldehyde functionality in this compound.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation. The position of the incoming electrophile is directed by the substituents already present on the ring. libretexts.org

Directing Effects of Substituents:

-CHO (Aldehyde): Deactivating, Meta-directing.

-C≡CSi(CH₃)₃ ((Trimethylsilyl)ethynyl): Weakly deactivating.

Therefore, in a reaction like nitration, the major product would be 3-nitro-4-[(trimethylsilyl)ethynyl]benzaldehyde.

Nucleophilic Additions to the Carbonyl Group

Reactions Involving the Trimethylsilylethynyl Group

The trimethylsilylethynyl group is a versatile functional moiety that serves both as a protecting group for the terminal alkyne and as a participant in various chemical transformations. Its reactivity is central to the synthetic utility of this compound, enabling a range of subsequent reactions including deprotection to reveal the terminal alkyne, participation in click chemistry, and involvement in cycloaddition reactions.

The removal of the trimethylsilyl (B98337) (TMS) group, known as desilylation or deprotection, is a fundamental reaction that unmasks the terminal alkyne, 4-ethynylbenzaldehyde (B1303622). This transformation is crucial for subsequent reactions that require a terminal C-H bond on the alkyne, such as Sonogashira couplings or click chemistry. The protiodesilylation can be accomplished under various mild conditions. organic-chemistry.org

Common methods for the cleavage of the silicon-carbon bond in TMS-protected alkynes involve fluoride (B91410) ion sources or basic conditions. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) are highly effective. organic-chemistry.org Alternatively, milder basic conditions, for instance, using potassium carbonate (K₂CO₃) in methanol (MeOH), are frequently employed to achieve smooth desilylation. organic-chemistry.orggelest.com More recently, efficient and mild procedures using reagents like sodium ascorbate (B8700270) in combination with copper sulfate (B86663) have also been developed, offering high yields and tolerance for various functional groups. nih.gov

A key advantage of using the trimethylsilyl group is the ability to perform selective deprotection in the presence of other, bulkier silyl (B83357) groups. The steric hindrance around the silicon atom significantly influences the rate of cleavage. The relatively small TMS group can be removed selectively while more sterically demanding silyl groups, such as the triisopropylsilyl (TIPS) group, remain intact under the same reaction conditions. organic-chemistry.orggelest.com This differential reactivity allows for orthogonal protection strategies in the synthesis of complex molecules containing multiple alkyne functionalities. For example, treatment with K₂CO₃ in a THF/MeOH solvent system can selectively cleave a TMS group while leaving a TIPS group untouched. organic-chemistry.orggelest.com This selectivity is critical in sequential synthetic routes where different alkynes need to be addressed at different stages. mdpi.com

Reagent/ConditionsSelectivityTypical SolventReference
Tetrabutylammonium fluoride (TBAF)Highly effective for TMS, can also cleave bulkier silyl groups.Tetrahydrofuran (THF) organic-chemistry.org
Potassium Carbonate (K₂CO₃)Selective for TMS in the presence of bulkier groups like TIPS.Methanol (MeOH) organic-chemistry.orggelest.com
Sodium Ascorbate / Copper SulfateMild and efficient for TMS deprotection with wide functional group tolerance.Ethanol/Water nih.gov
Potassium Fluoride (KF)Effective fluoride source for desilylation.Dimethylformamide (DMF) rsc.org
Silver Nitrate (AgNO₃)Catalytic amounts can be used for chemoselective deprotection.Not specified nih.govorganic-chemistry.org

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. nih.govresearchgate.net For this compound to be used in CuAAC, it must first undergo desilylation to generate the terminal alkyne, 4-ethynylbenzaldehyde. This deprotection can be performed as a separate step or, in some cases, in a one-pot procedure where the TMS group is cleaved in situ followed by the cycloaddition. organic-chemistry.org

The CuAAC reaction provides a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazole adducts from 4-ethynylbenzaldehyde (derived from the title compound) and a wide variety of organic azides. princeton.edufrontiersin.orglibretexts.org The reaction is typically catalyzed by a Cu(I) species, which can be introduced as a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.govnih.gov This reaction's reliability and broad functional group tolerance have made it a powerful tool in drug discovery, materials science, and bioconjugation. The resulting triazole ring is chemically stable and acts as a rigid linker connecting the benzaldehyde moiety to another molecular fragment.

A defining feature of the Cu(I)-catalyzed azide-alkyne cycloaddition is its exceptional regioselectivity. While the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted regioisomer. nih.gov This high degree of control is a primary reason for the reaction's widespread adoption. In contrast, catalysis with other metals, such as ruthenium, can favor the formation of the 1,5-disubstituted isomer, offering a complementary synthetic route.

The scope of the CuAAC reaction is extensive. A vast array of organic azides, both aliphatic and aromatic, can be coupled with the deprotected 4-ethynylbenzaldehyde. The reaction conditions are generally mild and compatible with numerous functional groups, including the aldehyde present in the molecule. This orthogonality allows for the straightforward synthesis of complex molecules bearing the 4-formylphenyl-1,2,3-triazole core structure.

Reactant 1 (from title compound)Reactant 2 (Example Azide)Catalyst SystemProductReference
4-EthynylbenzaldehydeBenzyl AzideCu(I) source (e.g., CuI)1-Benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole
4-EthynylbenzaldehydeMethyl 2-azidoacetateCuSO₄ / Sodium AscorbateMethyl 2-(4-(4-formylphenyl)-1H-1,2,3-triazol-1-yl)acetate
4-Ethynylbenzaldehyde1-Azido-4-nitrobenzeneCu(I) source1-(4-Nitrophenyl)-4-(4-formylphenyl)-1H-1,2,3-triazole princeton.edu

Beyond its role in click chemistry, the alkyne functionality of this compound can participate in other types of pericyclic reactions, including [4+2] Diels-Alder and [2+2] cycloadditions. In these reactions, the alkyne typically serves as the 2π-electron component. princeton.edu The presence of the electron-withdrawing benzaldehyde group enhances the electrophilicity of the alkyne, making it a more reactive "alkynophile" in these transformations.

In a Diels-Alder reaction, an alkyne can react with a conjugated diene to form a cyclohexadiene ring. mdpi.comprinceton.edu The silyl group can exert significant regiochemical control in these reactions. For instance, cobalt-catalyzed Diels-Alder reactions between 1-trimethylsilylacetylenes and 1,3-dienes have been shown to provide excellent regiochemical outcomes. nih.gov Although specific examples utilizing this compound are not extensively documented, the established reactivity of related aryl silylalkynes suggests its potential as a dienophile.

Similarly, [2+2] cycloadditions, often photochemically induced or catalyzed by Lewis acids, can occur between an alkyne and an alkene to form a cyclobutene (B1205218) ring. Lewis acid-catalyzed [2+2] cycloadditions between aryl alkynes and acrylates have been reported to proceed with high chemo- and stereoselectivity. organic-chemistry.org The title compound, as an electron-deficient aryl alkyne, would be an expectedly suitable substrate for such transformations. Furthermore, silylalkynes have been shown to participate in [3+2] cycloadditions with 1,3-dipoles like azomethine ylides to form five-membered heterocyclic rings, highlighting another facet of their cycloaddition reactivity. nih.gov

Palladium-Catalyzed Coupling Reactions of the Alkyne (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. For substrates like this compound, the Sonogashira coupling is the most prominent and relevant of these transformations.

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org

Interestingly, this compound is frequently synthesized via a Sonogashira coupling. In this context, 4-bromobenzaldehyde (B125591) is coupled with (trimethylsilyl)acetylene using a palladium catalyst like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a copper(I) iodide co-catalyst in a suitable solvent such as triethylamine (B128534). wikipedia.org The reaction conditions are generally mild and show excellent functional group tolerance, leaving the aldehyde moiety intact. nih.gov The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its unwanted homocoupling (Glaser coupling) and imparting greater stability to the molecule. nih.gov

Once synthesized, the TMS group can be selectively removed to yield 4-ethynylbenzaldehyde, which can then participate as the terminal alkyne component in a subsequent Sonogashira reaction to construct more complex molecular architectures. wikipedia.orgrsc.org This two-step sequence highlights the utility of the TMS group as a temporary protecting unit that enables controlled, sequential couplings.

Heck Reaction:

The Heck reaction, another cornerstone of palladium-catalyzed chemistry, typically involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. frontiersin.org The standard mechanism proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. While it is a powerful tool for C-C bond formation, its classical definition and mechanism are centered on the use of alkenes as the coupling partner, not alkynes. Therefore, the Sonogashira reaction is the more direct and applicable palladium-catalyzed coupling for transformations involving the alkyne functionality of this compound and its derivatives.

Table 1: Typical Conditions for Sonogashira Coupling Reactions
ComponentExamplesRole in Reaction
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Primary catalyst for the oxidative addition and reductive elimination cycle.
Copper(I) Co-catalystCuIFacilitates the formation of a copper(I) acetylide intermediate, increasing reactivity. libretexts.org
BaseTriethylamine (NEt₃), Diisopropylamine (B44863) (DIPA)Acts as a solvent and neutralizes the hydrogen halide byproduct.
Aryl/Vinyl HalideAryl iodides, bromides, triflatesThe electrophilic partner in the coupling reaction.
AlkyneTerminal alkynes (e.g., 4-ethynylbenzaldehyde)The nucleophilic partner after deprotonation.

Hydration and Hydroamination of the Alkyne

The carbon-carbon triple bond in this compound is susceptible to addition reactions, including hydration and hydroamination, which are often catalyzed by transition metals.

Hydration:

The hydration of alkynes involves the addition of a water molecule across the triple bond to form an enol, which rapidly tautomerizes to a more stable carbonyl compound. mdpi.com For internal alkynes like this compound, the regioselectivity of this addition is a key consideration.

Markovnikov Hydration: Catalyzed by various transition metals such as gold(I) or ruthenium(II), the addition of water typically follows Markovnikov's rule. mdpi.comresearchgate.net For this substrate, this would result in the formation of an α-silyl ketone, with the new carbonyl group adjacent to the benzene ring.

Anti-Markovnikov Hydration: While less common for internal alkynes, certain ruthenium catalysts can promote anti-Markovnikov hydration of terminal alkynes to yield aldehydes. organic-chemistry.org This pathway would be relevant for the deprotected derivative, 4-ethynylbenzaldehyde.

Hydroamination:

Hydroamination is the addition of an N-H bond of an amine across the alkyne. This reaction provides a direct route to enamines, imines, and amines. Gold(I) complexes are particularly effective catalysts for the intermolecular hydroamination of alkynes. frontiersin.orgacs.org The reaction with an amine would likely proceed with Markovnikov regioselectivity, leading to the formation of an enamine intermediate that can tautomerize to the corresponding imine. mdpi.com The specific outcome can be influenced by the nature of the amine and the catalyst system employed. mdpi.com

Table 2: General Addition Reactions of the Alkyne Moiety
ReactionTypical CatalystRegioselectivityExpected Product Class
HydrationAu(I) or Ru(II) ComplexesMarkovnikovα-Silyl Ketone
HydroaminationAu(I) ComplexesMarkovnikovImine / Enamine

Interplay Between Functional Groups: Chemoselectivity Studies

The presence of two distinct reactive sites—the aldehyde and the TMS-alkyne—makes this compound an excellent substrate for studying chemoselectivity. By choosing appropriate reagents and conditions, one functional group can be targeted while the other remains unaffected.

Selective Reactions of the Aldehyde in the Presence of the Alkyne

The aldehyde group can undergo a variety of transformations without disturbing the trimethylsilyl-protected alkyne, which is generally stable to many reagents that react with carbonyls.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a standard choice for this transformation, as it is not reactive enough to reduce the alkyne or cleave the C-Si bond.

Wittig Olefination: The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide, is highly chemoselective for the carbonyl group. wikipedia.orgmasterorganicchemistry.com Reacting this compound with a Wittig reagent (e.g., Ph₃P=CH₂) would yield the corresponding styrene (B11656) derivative, leaving the TMS-alkyne moiety intact. udel.edu

Nucleophilic Addition: Organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) will preferentially attack the electrophilic carbonyl carbon to form a secondary alcohol. While these reagents are strongly basic, the attack on the aldehyde is typically much faster than any potential side reactions with the TMS-alkyne under controlled conditions.

Protection/Derivatization: The aldehyde can be selectively protected as an acetal (B89532) or converted into other derivatives. For instance, it can be used to prepare 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol.

Iv. Polymerization and Materials Science Applications

Homopolymerization of 4-[(Trimethylsilyl)ethynyl]benzaldehyde

The presence of the ethynyl (B1212043) group in this compound allows it to undergo homopolymerization to form polyacetylene-based structures. The trimethylsilyl (B98337) group plays a crucial role in enhancing the solubility and processability of the resulting polymer.

Rhodium complexes are well-established catalysts for the polymerization of substituted acetylenes, yielding high molecular weight polymers with a high degree of stereoregularity. While specific studies on the rhodium-catalyzed homopolymerization of this compound are not extensively detailed in the literature, the general mechanism for the polymerization of silyl-protected aromatic acetylenes provides a strong basis for understanding this process. The polymerization is thought to proceed via an insertion mechanism at the rhodium-carbon bond. The bulky trimethylsilyl group not only influences the stereochemistry of the polymer backbone but also prevents cross-linking reactions, leading to soluble and stable polymers.

The polymerization of aromatic acetylenes containing silyl (B83357) groups using rhodium catalysts is a known method for producing conjugated polymers. The catalytic cycle typically involves the coordination of the acetylene (B1199291) monomer to the rhodium center, followed by insertion into the growing polymer chain. The choice of ligands on the rhodium catalyst and the reaction conditions can influence the molecular weight and polydispersity of the resulting poly(this compound).

Table 1: Expected Properties of Poly(this compound)

PropertyExpected Characteristic
Solubility The presence of the trimethylsilyl groups is anticipated to impart good solubility in common organic solvents such as toluene, tetrahydrofuran (B95107) (THF), and chloroform, facilitating processing and characterization.
Thermal Stability Polyacetylenes are known for their thermal stability. The aromatic nature of the pendant groups in poly(this compound) would likely contribute to a high thermal decomposition temperature.
Optical Properties The extended π-conjugation along the polyacetylene backbone is expected to result in strong absorption in the UV-visible region. The polymer may also exhibit fluorescence, a property that can be tuned by the electronic nature of the pendant groups.
Chemical Reactivity The aldehyde functional groups on the pendant phenyl rings provide reactive sites for post-polymerization modification, allowing for the introduction of a wide range of chemical functionalities.

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers is a powerful strategy to create a diverse range of functional materials with tailored properties. This approach allows for the precise control of the chemical composition and, consequently, the optical, electronic, and physical properties of the resulting copolymers.

By copolymerizing this compound with other acetylenic or olefinic monomers, it is possible to synthesize a variety of conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of the benzaldehyde (B42025) unit can influence the polymer's electronic properties and provides a handle for further functionalization.

The synthesis of conjugated block copolymers is a particularly valuable strategy. mdpi.com For instance, a "rod-coil" architecture can be achieved by copolymerizing the rigid, conjugated this compound with a flexible, non-conjugated monomer. mdpi.com These block copolymers can self-assemble into well-defined nanostructures, which is crucial for the performance of many organic electronic devices. mdpi.com

Copolymerization allows for the introduction of a wide array of functional groups into the polymer structure, thereby fine-tuning its properties for specific applications. For example, copolymerization with monomers bearing electron-donating or electron-accepting groups can be used to modulate the band gap of the resulting conjugated polymer.

A study on the copolymerization of 4-trimethylsilyl diphenyl acetylene with 1-trimethylsilyl-1-propyne demonstrated that the luminescent properties of the resulting copolymer could be systematically adjusted by varying the monomer feed ratio. This research suggests that by copolymerizing this compound with suitable comonomers, it would be possible to control the fluorescence emission of the resulting material, potentially leading to applications in sensing and imaging.

Post-Polymerization Modification of Polymers Containing this compound Units

The aldehyde group in the this compound monomer unit serves as a versatile chemical handle for post-polymerization modification. nih.gov This strategy allows for the synthesis of a well-defined precursor polymer, which can then be chemically modified to introduce a variety of functionalities that might not be compatible with the initial polymerization conditions. nih.gov

The reactivity of the aldehyde group can be exploited in a number of chemical transformations, including:

Schiff Base Formation: Aldehydes readily react with primary amines to form imines (Schiff bases). This reaction is highly efficient and can be used to attach a wide range of molecules, including biomolecules, fluorescent dyes, and other functional polymers, to the polymer backbone.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde group into an alkene with a defined stereochemistry. This provides a route to further extend the conjugation of the polymer or to introduce new functional groups.

Reduction to an Alcohol: The aldehyde can be reduced to a primary alcohol using mild reducing agents. The resulting hydroxyl group can then be used in a variety of subsequent reactions, such as esterification or etherification, to introduce new functionalities.

Oxidation to a Carboxylic Acid: The aldehyde group can be oxidized to a carboxylic acid. This introduces a charged group into the polymer, which can significantly alter its solubility and self-assembly behavior. The carboxylic acid can also be used as a handle for further reactions, such as amidation.

The ability to perform these modifications on a pre-formed polymer provides a powerful tool for the creation of a library of functional materials from a single precursor polymer, each with its own unique set of properties. nih.gov

Transformations of the Aldehyde Groups in Polymers

The aldehyde groups present in polymers synthesized from this compound offer a gateway for a variety of chemical transformations. One of the most common and efficient modifications is the formation of Schiff bases. iosrjournals.orgresearchgate.netedu.krd This reaction involves the condensation of the aldehyde with primary amines, resulting in the formation of an imine linkage. iosrjournals.orgresearchgate.net This method is widely used to attach various functional molecules to the polymer backbone, thereby altering the polymer's properties or introducing new functionalities. researchgate.netnih.gov The reaction is typically carried out under mild conditions and can be catalyzed by acids or bases. iosrjournals.org

Beyond Schiff base formation, the aldehyde groups can undergo other transformations, such as reduction to alcohols, oxidation to carboxylic acids, or participation in multicomponent reactions. These modifications allow for the introduction of a diverse range of chemical moieties, enabling the fine-tuning of the polymer's solubility, thermal stability, and chemical reactivity.

A summary of potential transformations for the aldehyde group is presented in the table below.

TransformationReagents and ConditionsResulting Functional Group
Schiff Base FormationPrimary Amine, Acid or Base CatalystImine (-C=N-R)
ReductionSodium Borohydride (B1222165) (NaBH4)Alcohol (-CH2OH)
OxidationPotassium Permanganate (B83412) (KMnO4)Carboxylic Acid (-COOH)
Wittig ReactionPhosphonium (B103445) YlideAlkene (-CH=CHR)

Transformations of the Trimethylsilylethynyl Groups in Polymers (e.g., Click Chemistry on Polymer Backbone)

The trimethylsilylethynyl group serves as a protected alkyne, which can be readily deprotected to reveal a terminal alkyne. This deprotection is a crucial step that activates the polymer for a host of subsequent reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org

Desilylation: The removal of the trimethylsilyl (TMS) group is typically achieved under mild conditions, such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727). nih.gov This process is highly efficient and chemoselective, leaving other functional groups, including the aldehyde, intact. The desilylation of silyl-protected polyacetylenes is a key strategy for creating reactive polymer backbones. researchgate.net

Click Chemistry: Once the terminal alkyne is exposed, it becomes a versatile handle for "click" reactions. CuAAC allows for the covalent attachment of a wide array of azide-functionalized molecules to the polymer backbone with high efficiency and specificity. acs.orgnih.gov This method is instrumental in creating functional polymers with precisely controlled architectures and properties. For instance, hydrophilic side chains can be introduced to render a hydrophobic polymer water-soluble, or bioactive molecules can be attached for biomedical applications. nih.gov

The table below outlines the two-step process for modifying the trimethylsilylethynyl group.

StepReactionReagents and ConditionsOutcome
1DesilylationTetrabutylammonium fluoride (TBAF) or K2CO3/MethanolTerminal Alkyne
2CuAAC Click ChemistryAzide-functionalized molecule, Cu(I) catalyst1,2,3-Triazole linkage

Applications in Advanced Materials

The ability to precisely modify the polymer backbone through the aldehyde and trimethylsilylethynyl groups opens the door to a wide range of applications in advanced materials.

Optoelectronic Materials and Sensors

Polymers with conjugated backbones, often synthesized using monomers with alkyne functionalities, exhibit interesting optoelectronic properties. mdpi.com The incorporation of this compound into such polymers can lead to materials with tunable light absorption and emission characteristics. mdpi.com The extended π-conjugation along the polymer chain, which can be influenced by the aryleneethynylene units, is crucial for these properties. nih.gov Such polymers are promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. mdpi.com

Furthermore, the functional groups on these polymers can be used to develop chemical sensors. For instance, polymers containing specific functionalities can exhibit changes in their fluorescence or conductivity upon binding to target analytes. The porous nature of some of these polymers can also enhance their sensing capabilities by providing a high surface area for interaction. nih.gov For example, trimethylsilylethynyl-substituted pyrene (B120774) has been investigated as a fluorescent sensor for nitroaromatic compounds, which are components of many explosives. mdpi.com Polymers derived from this compound could be designed to have similar sensing capabilities. The integration of conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can be used to create sensitive strain sensors and potentiometric sensors. mdpi.comrsc.org

Functional Polymers for Catalysis and Separations

The introduction of catalytic sites onto a polymer backbone is a key strategy for creating heterogeneous catalysts that are easily recoverable and reusable. Porous organic polymers (POPs), which can be synthesized from monomers containing rigid, shape-persistent building blocks like aryleneethynylenes, are particularly well-suited for this purpose. nih.govrsc.org The high surface area and porous nature of these materials allow for efficient contact between the catalytic sites and the reactants. rsc.orgrsc.org

The aldehyde and alkyne functionalities of polymers derived from this compound can be used to anchor catalytically active species. For example, the aldehyde can be used to immobilize amine-based organocatalysts, while the alkyne can be used to attach metal complexes. These functionalized polymers can then be employed in a variety of catalytic reactions, including C-C coupling reactions and cascade reactions. nih.govresearchgate.net

In the realm of separations, the well-defined pore structure of POPs can be exploited for gas storage and separation. nih.gov The chemical functionality within the pores can be tailored to selectively adsorb certain gases, making these materials promising for applications such as carbon capture and hydrogen storage.

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). The functional groups on polymers derived from this compound provide convenient handles for creating such hybrids.

V. Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of 4-[(trimethylsilyl)ethynyl]benzaldehyde, offering detailed information about the hydrogen, carbon, and silicon environments within the molecule.

The ¹H and ¹³C NMR spectra provide fundamental information regarding the electronic environment of each atom and the connectivity between neighboring atoms. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

In the ¹H NMR spectrum, the nine protons of the trimethylsilyl (B98337) (TMS) group appear as a sharp singlet, typically far upfield around 0.26 ppm, reflecting the electropositive nature of the silicon atom. The aromatic region displays a characteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, with two distinct doublets. The protons ortho to the electron-withdrawing aldehyde group are deshielded and appear at a higher chemical shift (around 7.8-7.9 ppm) compared to the protons ortho to the silyl-ethynyl group (around 7.6-7.7 ppm). The aldehyde proton is the most deshielded, appearing as a singlet at approximately 10.0 ppm.

The ¹³C NMR spectrum corroborates this structure. The trimethylsilyl carbons resonate near 0 ppm. The two carbons of the alkyne moiety appear in the 90-110 ppm range. The aromatic carbons show four distinct signals, including two quaternary carbons, one of which is significantly downfield due to its attachment to the carbonyl group. The aldehyde carbonyl carbon itself gives a characteristic signal in the highly deshielded region of the spectrum, typically around 192 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

¹H NMR Data¹³C NMR Data
AssignmentChemical Shift (δ, ppm)MultiplicityAssignmentChemical Shift (δ, ppm)
-Si(CH₃)₃~0.26Singlet-Si(CH₃)₃~ -0.1
Ar-H (ortho to -C≡CSi)~7.65Doublet-C≡CSi-~104.2
Ar-H (ortho to -CHO)~7.88Doublet-C≡CSi-~103.4
-CHO~10.05SingletAr-C (ortho to -C≡CSi)~132.3
Ar-C (ortho to -CHO)~129.8
Ar-C (ipso, attached to -C≡CSi)~129.7
Ar-C (ipso, attached to -CHO)~135.9
-CHO~191.6

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is compiled from typical values for similar structures. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are employed to unambiguously confirm the assignments made in 1D spectra and to establish the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the signals of the two different aromatic protons, confirming their ortho-relationship on the benzene ring. No other correlations would be expected, as the aldehyde and TMS protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. An HSQC would show correlations between the TMS proton singlet and the TMS carbon signal, the aldehyde proton and the carbonyl carbon, and each of the two aromatic proton signals with their respective aromatic carbon signals. This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. Key expected correlations for this molecule would include:

A correlation from the aldehyde proton to the ipso-carbon of the aromatic ring (C-CHO).

Correlations from the aromatic protons to their neighboring carbons, including the quaternary carbons.

Correlations from the TMS protons to the two alkyne carbons, unequivocally confirming the connection of the TMS group to the ethynyl (B1212043) linker.

²⁹Si NMR spectroscopy provides direct information about the silicon atom's chemical environment. Since ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, these experiments can be time-consuming but are highly informative. umich.edu For this compound, the silicon atom is part of a trimethylsilyl group attached to an sp-hybridized carbon. The expected ²⁹Si chemical shift would appear in the upfield region, typically between -15 and -20 ppm relative to TMS (δ = 0 ppm). researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from polar bonds. A very strong and sharp peak for the aldehyde carbonyl (C=O) stretch is expected around 1700-1705 cm⁻¹. The characteristic aldehyde C-H stretch typically appears as two weaker bands near 2820 and 2720 cm⁻¹. The C≡C triple bond stretch of the silyl-alkyne is expected as a sharp, medium-to-weak intensity peak around 2160 cm⁻¹. The aromatic ring shows C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Vibrations associated with the TMS group, such as the symmetric CH₃ deformation, appear near 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar, symmetric bonds. Therefore, the C≡C stretching vibration (~2160 cm⁻¹) and the aromatic ring breathing modes (~1600 cm⁻¹) are expected to produce strong signals in the Raman spectrum, which might be weak in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
AldehydeC-H Stretch~2820, ~2720Weak-MediumMedium
AldehydeC=O Stretch~1703StrongMedium
AlkyneC≡C Stretch~2160MediumStrong
Aromatic RingC=C Stretch~1605, ~1565Medium-StrongStrong
TrimethylsilylCH₃ Symmetric Deformation~1250StrongMedium
TrimethylsilylSi-C Stretch~845StrongStrong

Note: Frequencies are approximate and based on characteristic group frequencies and data from similar compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula is C₁₂H₁₄OSi, corresponding to a molecular weight of 202.32 g/mol . scbt.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 202. The fragmentation is often directed by the stable trimethylsilyl group and the benzoyl moiety.

A prominent peak is expected at m/z 187 , corresponding to the loss of a methyl radical ([M-15]⁺) from the TMS group, leading to a stable silicon-centered cation.

Another significant fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺ , which gives a base peak or a very strong peak at m/z 73 .

Cleavage of the formyl group (CHO) as a radical leads to a fragment at m/z 173 ([M-29]⁺).

Fragmentation at the alkyne-aryl bond can produce a benzoyl-type cation [C₆H₄CHO]⁺ at m/z 104 or, following loss of CO, a phenyl cation at m/z 77 . docbrown.info

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as packing arrangements in the crystal lattice.

As of now, a publicly available crystal structure for this compound has not been deposited in major crystallographic databases. However, analysis of the closely related ortho-isomer, 2-[(trimethylsilyl)ethynyl]benzaldehyde, has been reported, confirming the molecular connectivity and providing detailed geometric parameters. nih.gov A similar study on the title compound would be expected to confirm the planarity of the benzaldehyde (B42025) portion and the linear geometry of the C-C≡C-Si fragment. It would also reveal how the molecules pack in the solid state, detailing any π-stacking or other non-covalent interactions.

Vi. Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov Calculations on 4-[(Trimethylsilyl)ethynyl]benzaldehyde can elucidate the distribution of electrons and identify regions of the molecule susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. mdpi.com For aromatic aldehydes, these calculations help in understanding the influence of substituents on the carbonyl group's reactivity. mdpi.com

The molecular electrostatic potential (MESP) surface is another valuable output, mapping the electrostatic potential onto the electron density surface. mdpi.commdpi.com This map visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. For this compound, the oxygen atom of the carbonyl group is expected to be a site of negative potential, attractive to electrophiles, while the carbonyl carbon and the aromatic protons would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule. researchgate.net These calculations provide a detailed picture of the bonding and electronic distribution, revealing the stability conferred by interactions between filled and unfilled orbitals.

Table 1: Calculated Electronic Properties from DFT (Note: The following data are representative values based on DFT studies of similar aromatic aldehydes and are intended for illustrative purposes.)

PropertyCalculated ValueSignificance
HOMO Energy-7.27 eVRelates to the electron-donating ability of the molecule. mdpi.com
LUMO Energy-3.17 eVRelates to the electron-accepting ability of the molecule. mdpi.com
HOMO-LUMO Gap (ΔE)4.10 eVIndicates chemical reactivity and stability. mdpi.commdpi.com
Dipole Moment (μ)4.66 DebyeMeasures the overall polarity of the molecule. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the molecule's behavior over time, MD can reveal its conformational preferences and how it interacts with its environment, such as a solvent or a biological receptor. rsc.orgmdpi.com

For a molecule like this compound, MD simulations can explore the rotation around the single bonds, particularly the bond connecting the benzaldehyde (B42025) ring to the ethynyl (B1212043) group. researchgate.net While the aromatic ring and the triple bond impose significant rigidity, some flexibility exists. Conformational analysis helps identify the most stable (lowest energy) three-dimensional arrangements of the molecule. nih.govmdpi.com

MD simulations are also instrumental in studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), one can observe how the solvent organizes around the solute and calculate thermodynamic properties like the free energy of solvation. nih.gov Furthermore, if this compound were to be studied as a potential ligand for a protein, MD simulations could model its binding process, showing the dynamic stability of the ligand-protein complex and identifying key interactions that stabilize the bound state. mdpi.commdpi.com

Table 2: Parameters Investigated in MD Simulations

ParameterInformation Gained
Root Mean Square Deviation (RMSD)Measures the stability of the molecule's conformation over time. mdpi.commdpi.com
Root Mean Square Fluctuation (RMSF)Identifies the flexibility of different parts of the molecule. mdpi.com
Radial Distribution Function (RDF)Describes the probability of finding a solvent molecule at a certain distance from a solute atom.
Hydrogen Bond AnalysisQuantifies the formation and lifetime of hydrogen bonds with solvent or receptor molecules. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in chemistry and biology to predict the activity of a compound based on its chemical structure. nih.govej-chem.org These models establish a mathematical relationship between molecular descriptors (numerical representations of a molecule's properties) and a specific biological activity or property. ej-chem.org

For this compound, a QSAR study would typically be part of a larger investigation involving a series of related compounds. researchgate.net The goal is to understand how variations in the chemical structure affect a particular outcome, such as toxicity or binding affinity to a target protein. mdpi.com

The process involves several steps:

Data Set Collection: A group of molecules with known activities is assembled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). researchgate.netnih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. nih.govresearchgate.net

A validated QSAR model could then be used to predict the activity of new, unsynthesized compounds, including novel derivatives of this compound, thereby guiding the design of molecules with desired properties. mdpi.com

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorsRelevance
ElectronicHOMO/LUMO energies, Dipole momentDescribes a molecule's ability to participate in electronic interactions.
Steric/TopologicalMolecular Weight, Molecular Volume, Wiener IndexRelates to the size, shape, and branching of the molecule.
HydrophobicLogP (Octanol-Water Partition Coefficient)Indicates how the molecule distributes between fatty and aqueous environments. mdpi.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. scielo.brrsc.org By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy pathway from reactants to products. arxiv.orgnih.gov This involves locating and characterizing the energies of reactants, transition states, intermediates, and products. escholarship.org

For this compound, computational studies can explore various reactions. A common reaction for aldehydes is nucleophilic addition to the carbonyl group. nih.govresearchgate.net A theoretical study of this process would involve:

Modeling the Reactants: The geometries of this compound and the incoming nucleophile are optimized.

Locating the Transition State (TS): The highest energy point along the reaction coordinate is found. The structure of the TS reveals the geometry of the atoms as bonds are being broken and formed. nih.gov

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction's activation barrier, which is related to the reaction rate. researchgate.net

Identifying Intermediates and Products: The structures and stabilities of any intermediates and the final products are calculated.

For instance, the mechanism of a Grignard reaction or a Wittig reaction involving this compound could be computationally modeled. nih.gov Such studies can explain observed product distributions, predict the stereochemical outcome of a reaction, and even guide the design of catalysts to favor a desired pathway. dntb.gov.uanih.gov

Table 4: Key Components of a Computed Reaction Pathway

ComponentDescription
Reactants (R)The starting materials of the reaction at their minimum energy geometry.
Transition State (TS)The highest energy structure along the reaction pathway, representing the activation barrier. nih.gov
Intermediate (I)A metastable species that exists in a local energy minimum between two transition states.
Products (P)The final molecules formed by the reaction at their minimum energy geometry.
Activation Energy (Ea)The energy difference between the reactants and the transition state (ETS - ER).
Reaction Energy (ΔE)The overall energy change of the reaction (EP - ER).

Vii. Emerging Research Directions and Future Perspectives

Chemo- and Biocatalysis Utilizing 4-[(Trimethylsilyl)ethynyl]benzaldehyde

The reactivity of the aldehyde functional group in this compound makes it a candidate for various chemo- and biocatalytic transformations. While specific studies focusing exclusively on this compound are still emerging, the broader understanding of reactions involving aromatic aldehydes provides a strong basis for its potential applications.

In chemocatalysis, the aldehyde group can participate in a myriad of reactions, including nucleophilic additions, condensations, and oxidations. numberanalytics.com For instance, the Perkin reaction, Knoevenagel condensation, and Wittig reaction are all classical methods for carbon-carbon bond formation starting from an aldehyde. numberanalytics.com The trimethylsilyl-protected alkyne moiety can be preserved during these transformations, allowing for subsequent modifications.

From a biocatalytic standpoint, enzymes offer a highly selective and environmentally benign approach to modifying aldehydes. nih.gov Aldehyde oxidoreductases and carboxylic acid reductases are two enzyme families known to interconvert aldehydes and carboxylic acids. nih.gov Furthermore, alcohol dehydrogenases can catalyze the reduction of aldehydes to primary alcohols. nih.gov Although direct enzymatic reduction of this compound has not been extensively documented, the known substrate tolerance of these enzymes suggests its feasibility. The enzymatic oxidation of aromatic aldehydes is also a well-established process. researchgate.net

The table below summarizes potential chemo- and biocatalytic reactions involving the aldehyde functionality of this compound.

Reaction TypeCatalyst TypePotential Product Functional Group
Nucleophilic AdditionOrganometallic ReagentsSecondary Alcohol
Aldol CondensationAcid/Baseβ-Hydroxy aldehyde
Wittig ReactionPhosphorus YlideAlkene
ReductionAlcohol DehydrogenasePrimary Alcohol
OxidationAldehyde OxidaseCarboxylic Acid

Integration in Supramolecular Assemblies and Nanostructures

The rigid structure and dual functionality of this compound make it an attractive component for the construction of complex supramolecular assemblies and nanostructures. The terminal alkyne, after deprotection of the trimethylsilyl (B98337) group, is particularly useful in forming extended conjugated systems through reactions like the Sonogashira coupling.

This compound serves as a precursor in the synthesis of larger, well-defined architectures such as porphyrins and other macrocycles. Porphyrins, with their unique photophysical properties, can be functionalized with this benzaldehyde (B42025) derivative to create building blocks for self-assembling nanosystems. osti.gov

Furthermore, the directional nature of the bonds that can be formed from both the aldehyde and the alkyne groups makes this compound a promising ligand for the construction of metal-organic polygons and polyhedra (MOPs). nih.govmdpi.comjyu.firesearchgate.netcsic.es These discrete, cage-like structures have potential applications in gas storage, catalysis, and molecular recognition. The synthesis of MOPs relies on the self-assembly of metal ions and organic ligands with specific geometries. mdpi.com

The derivatization of this compound can also lead to the formation of amphiphilic molecules. By introducing a hydrophilic head group through reaction with the aldehyde and retaining the hydrophobic aromatic and silyl-alkyne tail, molecules capable of self-assembly into micelles, vesicles, or other nanostructures in aqueous environments could be designed. nih.govnih.govresearchgate.netresearchgate.netnorthwestern.edu

Below is a table outlining the potential roles of this compound in constructing supramolecular structures.

Supramolecular StructureKey Functional Group(s) UtilizedPotential Assembly Method
Porphyrin AssembliesAldehyde, AlkyneCovalent synthesis, Self-assembly
Metal-Organic PolyhedraAldehyde, Alkyne (as ligand)Coordination-driven self-assembly
Amphiphilic NanostructuresAldehyde (for hydrophilic modification)Self-assembly in solution

Advanced Functionalization for Biomedical Applications (excluding dosage/administration)

The unique chemical handles of this compound open up avenues for its functionalization for various biomedical applications, particularly in the fields of bioimaging and photodynamic therapy (PDT).

The synthesis of porphyrin derivatives from this compound is of significant interest. Porphyrins and their analogues are well-known photosensitizers used in PDT, a cancer treatment modality that utilizes light, a photosensitizer, and oxygen to generate cytotoxic reactive oxygen species. nih.govresearchgate.netnih.govresearchgate.net By incorporating this compound into a porphyrin structure, it is possible to tune the photophysical properties of the resulting molecule and to provide a point of attachment for other functionalities, such as targeting ligands or solubilizing groups. The synthesis of novel triazole-porphyrin derivatives for PDT highlights the utility of click chemistry in modifying porphyrin structures. nih.gov

Moreover, the alkyne group, after deprotection, can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This highly efficient and specific reaction is widely used in bioconjugation to attach molecules to biomolecules or nanoparticles. This would allow for the linkage of porphyrins or other structures derived from this compound to antibodies, peptides, or other targeting moieties for selective delivery to diseased tissues.

The fluorescent properties of extended aromatic systems that can be synthesized from this building block also suggest its potential in the development of probes for bioimaging. By carefully designing the molecular structure, it is possible to create molecules that exhibit fluorescence upon binding to specific biological targets.

The following table summarizes the potential biomedical applications stemming from the functionalization of this compound.

Application AreaKey Molecular FeatureRationale
Photodynamic TherapyPorphyrin macrocycle synthesisPorphyrins act as photosensitizers
BioimagingExtended aromatic/conjugated systemsPotential for fluorescent probes
Targeted Drug DeliveryAlkyne for "click chemistry"Bioconjugation to targeting moieties

Q & A

Q. What are the established synthetic routes for 4-[(Trimethylsilyl)ethynyl]benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Sonogashira coupling between 4-bromobenzaldehyde and trimethylsilylacetylene. Key steps include:

  • Use of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) as catalysts in triethylamine or diisopropylamine solvents.
  • Microwave-assisted heating at 80°C for 1.5–4 hours to enhance reaction efficiency .
  • Purification via column chromatography (hexane/ethyl acetate, 9:1 v/v) to isolate the product. Optimization involves adjusting catalyst ratios (Pd:Cu = 1:2) and monitoring reaction progress with TLC. Yield improvements (>85%) are achieved by degassing solvents to prevent oxidative side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Aldehyde proton appears as a singlet at δ 10.02 ppm . Ethynyl protons are absent due to trimethylsilyl protection.
  • ¹³C NMR : Confirms the aldehyde carbon (δ ~192 ppm) and ethynyl carbons (δ ~95–100 ppm). Trimethylsilyl groups show signals at δ 0.1–0.3 ppm .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) validate functional groups.
  • X-ray Crystallography : Resolves bond angles (e.g., C≡C-Si = 176.9°) and molecular geometry in crystalline form .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Storage : Keep under argon at ambient temperatures to prevent aldehyde oxidation. Use amber vials to avoid light-induced degradation.
  • Handling : Wear nitrile gloves and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid dust generation.
  • First Aid : Skin contact requires washing with soap/water for 15 minutes . Eye exposure mandates 10–15 minutes of flushing with saline .

Advanced Questions

Q. How does the trimethylsilyl group influence the compound's reactivity in click chemistry applications?

Methodological Answer: The trimethylsilyl (TMS) group acts as a protecting group for the ethynyl moiety, enabling:

  • Selective Deprotection : Treatment with TBAF (tetrabutylammonium fluoride) removes TMS, generating free ethynyl groups for CuAAC reactions.
  • Controlled Functionalization : In covalent graphene modification, TMS-ethynylbenzaldehyde undergoes Sonogashira coupling with aryl halides, followed by deprotection to anchor biomolecules (e.g., dendrimers) .

Q. What methodologies are used to analyze potential byproducts or impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Detects trimethylsilanol (a common byproduct) using a C18 column (acetonitrile/water gradient).
  • GC-MS : Identifies volatile impurities (e.g., unreacted acetylene derivatives) with a DB-5MS capillary column.
  • Elemental Analysis : Confirms purity (>98%) by comparing experimental vs. theoretical C, H, and Si content .

Q. How can computational chemistry predict the compound's behavior in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model electron density. The aldehyde group exhibits a Fukui index (f⁻) of 0.12 , indicating susceptibility to nucleophilic attack.
  • Molecular Dynamics Simulations : Predict solvent effects (e.g., THF vs. DMF) on reaction kinetics for aldol condensations .

Key Applications in Research

  • Materials Science : Used in graphene functionalization for biosensor development via CuAAC "click" reactions .
  • Organic Synthesis : Serves as a precursor for tetrazole derivatives in multicomponent Ugi reactions (e.g., with trimethylsilylazide) .

Safety and Compliance

  • Toxicology : Limited data available; assume acute toxicity and use fume hoods for handling .
  • Waste Disposal : Neutralize with 5% NaOH before incineration to degrade aldehyde residues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.